2-Nitro-1-pyridin-3-yl-propane-1,3-diol
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Overview
Description
2-Nitro-1-pyridin-3-yl-propane-1,3-diol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of a nitro group (-NO2) attached to a propane-1,3-diol backbone, with a pyridine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-pyridin-3-yl-propane-1,3-diol typically involves the nitration of 1-pyridin-3-yl-propane-1,3-diol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-pyridin-3-yl-propane-1,3-diol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl groups (-OH) on the propane-1,3-diol backbone can undergo nucleophilic substitution reactions with halides or other electrophiles.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Amino-1-pyridin-3-yl-propane-1,3-diol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
2-Nitro-1-pyridin-3-yl-propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Nitro-1-pyridin-3-yl-propane-1,3-diol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure with a hydroxyl group instead of a nitro group.
2-(2-Pyridinyl)-1,3-propanediol: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
2-Nitro-1-pyridin-3-yl-propane-1,3-diol is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-nitro-1-pyridin-3-ylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-5-7(10(13)14)8(12)6-2-1-3-9-4-6/h1-4,7-8,11-12H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZDBQHBSIONOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(CO)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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